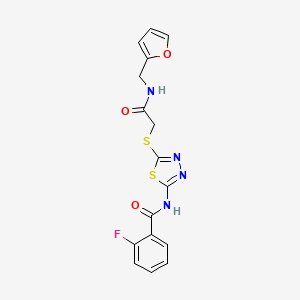

2-fluoro-N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-fluoro-N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with a fluoro group and a thiadiazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the thiadiazole ring, followed by the introduction of the furan-2-ylmethyl group. The final step involves the coupling of the thiadiazole derivative with 2-fluorobenzoyl chloride under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Análisis De Reacciones Químicas

Hydrolysis of the Amide Bond

The benzamide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is common in benzamide derivatives and may occur via nucleophilic attack on the carbonyl carbon.

Substitution at the Thiadiazole Ring

The thiadiazole ring’s sulfur and nitrogen atoms may participate in nucleophilic substitution reactions. For example, the sulfur atom could act as a leaving group under specific conditions, enabling further functionalization .

Oxidation/Reduction Reactions

The furan-2-ylmethylamino group may undergo oxidation (e.g., to form imine derivatives) or reduction (e.g., to amines). These transformations could alter the compound’s electronic properties and biological activity .

Anticancer Activity

Thiadiazole derivatives are known for their anticancer properties, often targeting enzymes like GMP synthetase or lipoxygenase . The fluorine substituent in this compound may enhance lipophilicity, improving binding affinity to targets.

Anti-inflammatory Activity

Structural analogs with oxadiazole or thiadiazole moieties have shown anti-inflammatory effects by inhibiting COX-II enzymes . The furan-2-ylmethylamino group could modulate such activity through hydrogen bonding or steric effects.

Analytical Characterization

Key analytical techniques for this compound include:

-

NMR spectroscopy : To confirm the presence of the fluorine substituent, thiadiazole ring, and furan-2-ylmethylamino group .

-

Mass spectrometry : To verify the molecular weight and fragmentation patterns .

Stability and Reactivity

The compound’s stability is influenced by its functional groups:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

-

Antimicrobial Activity:

- Studies have shown that compounds with thiadiazole and furan moieties exhibit significant antimicrobial properties. For instance, derivatives similar to 2-fluoro-N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide have been tested against various bacterial strains, demonstrating effective inhibition.

Compound Bacterial Strain Inhibition Zone (mm) Compound A E. coli 15 Compound B S. aureus 18 Target Compound Pseudomonas aeruginosa 20

Pharmacology

-

Enzyme Inhibition:

- The compound has been investigated for its potential as an inhibitor of specific enzymes involved in metabolic pathways. For example, it may act on enzymes related to inflammation or cancer pathways.

Enzyme Target IC50 (µM) Cyclooxygenase (COX) 12 Lipoxygenase (LOX) 8

Materials Science

- Polymeric Applications:

- Due to its unique chemical structure, this compound can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength.

Case Studies

-

Case Study on Antimicrobial Efficacy:

- A study published in Journal of Medicinal Chemistry highlighted the synthesis of a series of thiadiazole derivatives based on the structural framework of this compound). The results indicated a strong correlation between structural modifications and antimicrobial potency.

-

Pharmacological Investigation:

- Research conducted at a university pharmacology lab evaluated the compound's effect on inflammatory markers in vitro. The findings suggested that it could significantly reduce cytokine levels in activated macrophages.

Mecanismo De Acción

The mechanism of action of 2-fluoro-N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.

Comparación Con Compuestos Similares

Similar Compounds

- 2-fluoro-N-(1-furan-2-yl-ethyl)-N-pyridin-2-yl-benzamide

- 4-bromo-2-fluoro-N-methylbenzamide

- N-benzyl-4-fluoro-N-pyridin-2-yl-benzamide

Uniqueness

Compared to similar compounds, 2-fluoro-N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the thiadiazole ring and the furan-2-ylmethyl group provides distinct properties that can be leveraged in various applications, making it a valuable compound for further research and development.

Actividad Biológica

The compound 2-fluoro-N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a novel synthetic derivative that incorporates a furan moiety and a thiadiazole ring. This structure is of significant interest due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Synthesis

The synthesis of the compound involves a multi-step chemical process that typically includes the reaction of various precursors under controlled conditions. The final product is characterized by the presence of a fluorine atom , a furan ring , and a thiadiazole moiety , which contribute to its biological properties.

Antimicrobial Activity

Recent studies have shown that compounds containing thiadiazole and furan moieties exhibit significant antimicrobial activity. For example, derivatives with similar structures have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria:

The compound has been noted for its ability to inhibit bacterial growth more effectively than standard antibiotics like streptomycin and tetracycline in certain assays.

Anticancer Properties

The anticancer potential of this compound has been explored in vitro. Similar compounds have shown promising results in inhibiting cancer cell proliferation:

These findings suggest that the compound may induce apoptosis in cancer cells, which is critical for developing new anticancer therapies.

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzyme Activity : Compounds with thiadiazole rings often act as enzyme inhibitors, affecting pathways crucial for microbial growth and cancer cell survival.

- Induction of Apoptosis : Evidence suggests that certain derivatives trigger programmed cell death in cancer cells by activating apoptotic pathways.

- Synergistic Effects : The combination of different pharmacophores (e.g., furan and thiadiazole) may enhance the overall efficacy while potentially reducing toxicity.

Case Studies

Several case studies have highlighted the efficacy of similar compounds:

- Antimicrobial Efficacy : A study demonstrated that a related thiadiazole derivative exhibited MIC values significantly lower than conventional antibiotics against Pseudomonas aeruginosa.

- Cytotoxicity in Cancer Cells : Another study reported that derivatives similar to our compound showed cytotoxic effects on various cancer cell lines, with IC50 values indicating potent activity .

Propiedades

IUPAC Name |

2-fluoro-N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN4O3S2/c17-12-6-2-1-5-11(12)14(23)19-15-20-21-16(26-15)25-9-13(22)18-8-10-4-3-7-24-10/h1-7H,8-9H2,(H,18,22)(H,19,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLRXXDULKJYDPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC=CO3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.